3-Methyl-4-nitroaniline
Overview
Description
3-Methyl-4-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17041. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Quenching : Nitroanilines, including 3-Methyl-4-nitroaniline, are effective in quenching pyrene fluorescence. This property is attributed to their high polarity and hyperpolarizability, making them suitable for studies in chemical physics (Agudelo‐Morales et al., 2012).
DNA Conformation Probes : Compounds related to this compound have been utilized to probe DNA conformation. Their crystal structures reveal potential applications in molecular biology and genetics (Vyas et al., 1984).
Dye Intermediate : Derivatives of this compound are significant in the production of dyes. They are used in pharmaceuticals, insecticides, and the creation of more dyes (Bil, 2007).
Environmental Applications : A novel fluorescent sensor based on molecularly imprinted poly(ionic liquid) that can detect 4-nitroaniline in water demonstrates high sensitivity and selectivity. This property is useful for industrial wastewater and environmental monitoring (Xie et al., 2020).
Structural Chemistry : The hydrogen bonding in 2-methyl-4-nitroaniline molecules forms a three-dimensional framework, contributing to its complex structure. This property is significant in crystallography and materials science (Ferguson et al., 2001).
Insensitive Explosives : Aerobic degradation of N-methyl-4-nitroaniline (MNA) by Pseudomonas sp. strain FK357 in soil microcosms has been studied. Its degradation is essential for the use of MNA in insensitive explosives (Khan et al., 2013).
Electron Density Studies : Theoretical multipolar atom model transfer in nitro-derivatives of N-Methylaniline, like this compound, has been shown to improve electron-density parameter transfer, which is crucial for precise molecular structures in chemistry (Gajda et al., 2014).
Water Purification : The compound has been studied for its potential in water purification. For example, γ-Al2O3-Silane-Cl nanosorbent has shown effectiveness in removing 4-nitroaniline from water, highlighting its role in environmental chemistry (Mahmoud et al., 2016).
Nonlinear Optical Properties : Studies on 2-Methyl-4-nitroaniline have indicated its nonlinear optical properties due to intramolecular charge transfer and hydrogen bonding interactions, which are significant in the field of optics and photonics (Jasmine et al., 2016).
Mechanism of Action
Target of Action
3-Methyl-4-nitroaniline is a chemical compound with the molecular formula C7H8N2O2
Mode of Action
The exact mode of action of this compound is not well-documented. Nitroaromatic compounds are generally known to undergo enzymatic reduction, which can lead to the formation of reactive species. These species can cause oxidative stress and damage to cellular components .
Biochemical Pathways
A study on a similar compound, n-methyl-4-nitroaniline, showed that it can be degraded aerobically by pseudomonas sp, indicating that it might be involved in certain microbial metabolic pathways .
Pharmacokinetics
Its metabolism might involve enzymatic reduction, and it is likely to be excreted via renal or hepatic routes .
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, and it may be toxic if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability can be affected by light, temperature, and pH . Moreover, its action and efficacy can be influenced by the presence of other substances in the environment, such as enzymes capable of reducing nitroaromatic compounds .
Properties
IUPAC Name |
3-methyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAYEWBTLKOEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209973 | |
Record name | 4-Nitro-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-05-2 | |
Record name | 3-Methyl-4-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-m-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 611-05-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-m-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes MNA a good candidate for nonlinear optical applications?
A: MNA exhibits a substantial second-order nonlinear susceptibility, a property that allows it to efficiently generate second harmonic light. This is attributed to its molecular structure, featuring an electron-donating amino group and an electron-withdrawing nitro group connected to a conjugated π-electron system. This arrangement leads to a large molecular hyperpolarizability, which is further enhanced in the crystalline state due to the specific arrangement of MNA molecules. [, ]
Q2: Can MNA be incorporated into polymer matrices for NLO applications?
A: Yes, MNA can be integrated into polymer matrices to create composite materials with nonlinear optical properties. [] These composites can offer advantages such as ease of processing and flexibility compared to single crystals. The morphology of MNA crystals within the polymer matrix, such as grain size and orientation, significantly impacts the second harmonic generation efficiency and angular distribution of the output light. []
Q3: How does the thickness of an MNA crystal affect its second harmonic generation capabilities?
A: Research indicates that even thin films of MNA, ranging from 1 to 20 μm, can efficiently generate second harmonic light over a broad spectral range (600-1400 nm). [] Notably, these thin crystals exhibit spectral interference fringes due to coherence length dispersion, which can be advantageous for specific applications. Furthermore, the high nonlinear optical coefficient of MNA allows it to achieve comparable doubling efficiencies to thicker crystals of other materials like KDP. []
Q4: Are there any computational methods used to study the nonlinear optical properties of MNA?
A: Yes, computational chemistry techniques, such as the semiempirical AM1 method, are employed to calculate the molecular hyperpolarizability of MNA and predict the nonlinear susceptibility of its crystals. [] These methods provide valuable insights into the relationship between molecular structure and NLO properties, guiding the design of new materials with enhanced performance.
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